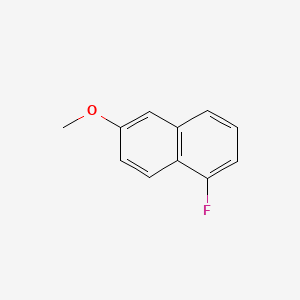

1-Fluoro-6-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHWQGOHUQTLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 6 Methoxynaphthalene

Direct Fluorination Strategies of Methoxynaphthalene Precursors

Direct introduction of a fluorine atom onto the 6-methoxynaphthalene core represents an efficient and atom-economical approach to 1-fluoro-6-methoxynaphthalene. This strategy hinges on the use of powerful fluorinating agents capable of electrophilic or nucleophilic attack on the aromatic ring.

Electrophilic Fluorination Agents and Reaction Conditions

Electrophilic fluorination is a prominent method for the direct synthesis of aryl fluorides. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic system. For the synthesis of this compound, the starting material is 6-methoxynaphthalene. The electron-donating nature of the methoxy (B1213986) group activates the naphthalene (B1677914) ring towards electrophilic attack.

Commonly employed electrophilic fluorinating agents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. nih.govchemicalbook.com These reagents are favored for their relative stability, safety in handling, and high reactivity. nih.govchemicalbook.com

The reaction typically involves dissolving 6-methoxynaphthalene in a suitable solvent, followed by the addition of the electrophilic fluorinating agent under controlled temperature conditions. The choice of solvent and temperature is crucial for optimizing the yield and regioselectivity of the reaction.

Table 1: Electrophilic Fluorination of 6-Methoxynaphthalene

| Fluorinating Agent | Solvent | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|

| Selectfluor® | Acetonitrile | Room Temperature | Moderate to Good |

| NFSI | Dichloromethane | 0 to Room Temperature | Moderate |

Nucleophilic Fluorination Techniques

While less common for direct fluorination of an unactivated aromatic C-H bond, nucleophilic fluorination strategies can be employed when a suitable leaving group is present on the naphthalene ring. This typically involves the displacement of a halide or a nitro group by a fluoride (B91410) ion. Sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. researchgate.net The efficiency of these reactions is often enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents which enhance the nucleophilicity of the fluoride ion. researchgate.net

For the direct synthesis of this compound from a precursor, one would require a starting material such as 1-bromo-6-methoxynaphthalene or 1-nitro-6-methoxynaphthalene.

Regioselectivity Control in Direct Fluorination

In the direct electrophilic fluorination of 6-methoxynaphthalene, the regiochemical outcome is governed by the directing effect of the methoxy group. As an ortho-, para-directing group, the methoxy substituent at the C6 position activates the C1, C5, and C7 positions for electrophilic attack. The reaction with electrophilic fluorinating agents like Selectfluor® tends to yield a mixture of isomers, with the 1-fluoro and 5-fluoro derivatives being the major products. The methoxy group directs fluorination to the para (C1) and ortho (C5) positions. smolecule.com

Achieving high regioselectivity for the desired 1-fluoro isomer often requires careful optimization of reaction conditions, including the choice of fluorinating agent, solvent, and temperature. In some cases, the use of directing groups or specific catalysts may be necessary to favor the formation of this compound over other isomers.

Multi-step Synthesis via Naphthalene Ring Functionalization

Multi-step synthetic sequences offer greater control over the final product's regiochemistry. These approaches involve the stepwise introduction of the fluoro and methoxy groups onto the naphthalene scaffold.

Introduction of Methoxy Group in Fluoronaphthalene Derivatives

This synthetic strategy begins with a fluoronaphthalene derivative, and the methoxy group is introduced in a subsequent step. A common precursor for this approach is 1-fluoronaphthalen-6-ol. The hydroxyl group can be converted to a methoxy group via a Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Another potential route involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position of a 1-fluoronaphthalene (B124137) derivative with a methoxide source, such as sodium methoxide. This reaction is particularly effective if the naphthalene ring is activated by electron-withdrawing groups.

Table 2: Synthesis of this compound from 1-Fluoronaphthalen-6-ol

| Reagents | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 0 to Room Temperature |

| Dimethyl sulfate | Potassium carbonate | Acetone | Reflux |

Introduction of Fluoro Group in Methoxynaphthalene Derivatives

Alternatively, the synthesis can commence with a methoxynaphthalene derivative, with the fluorine atom being introduced at a later stage. A well-established method for this transformation is the Balz-Schiemann reaction. researchgate.net This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

For the synthesis of this compound, the starting material would be 6-methoxy-1-naphthylamine. This amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt. Subsequent addition of tetrafluoroboric acid (HBF4) precipitates the diazonium tetrafluoroborate, which upon heating, decomposes to afford this compound. chemicalbook.comresearchgate.net

Table 3: Balz-Schiemann Reaction for this compound

| Starting Material | Diazotization Reagents | Fluorinating Agent | Decomposition |

|---|---|---|---|

| 6-Methoxy-1-naphthylamine | NaNO₂, HCl | HBF₄ | Heat |

Another approach involves nucleophilic substitution of a suitable leaving group at the 1-position of a 6-methoxynaphthalene derivative. For instance, 1-bromo-6-methoxynaphthalene or 1-nitro-6-methoxynaphthalene could serve as precursors. The reaction with a fluoride source, such as potassium fluoride in a polar aprotic solvent, would yield the desired product. The presence of an activating group on the ring can facilitate this substitution.

Palladium-Catalyzed Coupling Approaches for Naphthalene Backbone Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of the naphthalene backbone from smaller, functionalized precursors. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of well-established coupling reactions can be applied to create the core structure. Reactions such as the Suzuki, Stille, and Heck couplings could be employed to assemble the substituted naphthalene ring system. For instance, a suitably substituted fluorinated aromatic compound could be coupled with a methoxy-containing partner to build the desired framework.

Recent advancements in palladium-catalyzed reactions have demonstrated the coupling of fluorinated compounds, highlighting the feasibility of such approaches. researchgate.netnih.govdntb.gov.ua These reactions often utilize specialized ligands to facilitate the challenging C-F bond activation or to control regioselectivity. The synthesis of fluorinated dienes and other complex molecules through these methods underscores the potential for their application in constructing the this compound skeleton. researchgate.netnih.gov

A hypothetical palladium-catalyzed approach could involve the coupling of a boronic acid derivative of a fluorinated benzene with a halogenated methoxy-benzene derivative, or vice versa, to form a biphenyl intermediate which could then be cyclized to form the naphthalene ring. The choice of catalyst, ligands, and reaction conditions would be critical to achieve high yields and selectivity. researchgate.net

Friedel-Crafts Acylation and Subsequent Transformations in Naphthalene Synthesis

Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) is a well-established method for introducing an acyl group onto the naphthalene ring, which can then be a precursor for further functionalization. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and catalyst used. orgsyn.org

In non-polar solvents like carbon disulfide, the acylation of 2-methoxynaphthalene with acetyl chloride and aluminum chloride as a catalyst predominantly yields 1-acetyl-2-methoxynaphthalene, the kinetically favored product. orgsyn.org Conversely, using nitrobenzene as the solvent directs the acylation to the 6-position, yielding 2-acetyl-6-methoxynaphthalene, the thermodynamically more stable isomer. orgsyn.org The use of zeolite catalysts has also been explored to improve the selectivity towards the 6-acyl isomer. ntu.edu.twresearchgate.net

The initially formed 1-acyl isomer can be isomerized to the desired 6-acyl isomer under the reaction conditions, a process facilitated by the presence of extra-framework aluminum in zeolite catalysts. ntu.edu.twresearchgate.net Subsequent transformations of the 6-acyl-2-methoxynaphthalene could then be employed to introduce the fluorine atom at the 1-position, although this would require multiple synthetic steps.

| Acylating Agent | Catalyst | Solvent | Major Product | Reference |

| Acetyl chloride | AlCl₃ | Carbon disulfide | 1-acetyl-2-methoxynaphthalene | |

| Acetyl chloride | AlCl₃ | Nitrobenzene | 2-acetyl-6-methoxynaphthalene | orgsyn.org |

| Acetic anhydride | Zeolite H-beta | - | 2-acetyl-6-methoxynaphthalene | |

| Acetyl chloride | Zeolite H-Y | - | 2-acetyl-6-methoxynaphthalene | ntu.edu.twresearchgate.net |

Preparation of this compound from Halogenated Naphthalene Intermediates

A common strategy for the synthesis of this compound involves the preparation of a halogenated 6-methoxynaphthalene intermediate, followed by the introduction of the fluorine atom.

Halogen-Fluorine Exchange Reactions

Halogen-fluorine exchange reactions, often a type of nucleophilic aromatic substitution (SNAr), are a direct method for introducing fluorine onto an aromatic ring. In this approach, a leaving group, typically a halogen such as bromine or chlorine, at the 1-position of 6-methoxynaphthalene is displaced by a fluoride ion. The success of this reaction is contingent on the activation of the naphthalene ring towards nucleophilic attack. The electron-donating methoxy group at the 6-position can influence the reactivity of the 1-position.

The synthesis of the precursor, 1-bromo-6-methoxynaphthalene, can be achieved through the bromination of 2-methoxynaphthalene. googleapis.com This intermediate can then potentially undergo a halogen-exchange reaction. Another route to a suitable precursor is through the bromination and subsequent methylation of 2-naphthol. orgsyn.orggoogle.com

An alternative to direct halogen exchange is the use of the Balz-Schiemann reaction. This involves the diazotization of 1-amino-6-methoxynaphthalene to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, such as fluoroboric acid or its salts, to yield this compound. wipo.intgoogle.com This method is a widely used industrial process for the synthesis of aryl fluorides.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 1-Bromo-6-methoxynaphthalene | Fluoride source (e.g., KF) | This compound | Nucleophilic Aromatic Substitution | nih.govmasterorganicchemistry.comchemistrysteps.com |

| 1-Amino-6-methoxynaphthalene | 1. NaNO₂, HBF₄ 2. Heat | This compound | Balz-Schiemann reaction | wipo.intgoogle.com |

Stereochemical Considerations in Synthetic Pathways

The compound this compound is achiral, and therefore, its synthesis does not typically involve the generation of stereocenters. However, the regioselectivity of the reactions is a critical consideration. In the context of nucleophilic aromatic substitution, the position of the incoming nucleophile is dictated by the location of the leaving group. masterorganicchemistry.com The mechanism of SNAr reactions on aromatic rings generally proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. chemistrysteps.comnih.gov The reaction does not involve inversion of stereochemistry in the same way as an SN2 reaction at a tetrahedral carbon.

The primary "stereochemical" consideration in the synthesis of this compound is ensuring the correct placement of the fluoro and methoxy substituents on the naphthalene ring. This is achieved through the careful selection of starting materials and reaction conditions that favor the desired regioisomer. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the choice of solvent is crucial for directing the acyl group to the desired 6-position. orgsyn.org Similarly, in the synthesis of halogenated precursors, controlling the bromination of 2-methoxynaphthalene is key to obtaining the 1-bromo isomer required for subsequent fluorination.

The activating and directing effects of the substituents on the naphthalene ring play a significant role. The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, while its effect in nucleophilic aromatic substitution is more complex. The fluorine atom, once introduced, is a deactivating but ortho-, para-directing group in electrophilic substitutions. researchgate.net Understanding these electronic effects is paramount for designing a regioselective synthesis.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound and its intermediates is crucial to obtain a product of high purity, which is often a requirement for its use in further applications. Several advanced techniques can be employed for this purpose.

Crystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical for effective purification, and a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. For naphthalene derivatives, this can be an effective method.

Chromatographic techniques are widely used for the separation and purification of organic compounds.

Column chromatography using silica gel or alumina as the stationary phase is a standard method for purifying reaction mixtures and isolating the desired product. rsc.org

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful analytical and preparative tool for separating closely related compounds. A validated RP-HPLC method has been developed for the analysis of 1-fluoronaphthalene and its process-related impurities, which could be adapted for the purification of this compound. researchgate.net

Distillation techniques are suitable for the purification of liquid compounds or solids with relatively low melting points.

Steam distillation can be used to separate the product from non-volatile impurities. orgsyn.org

Vacuum distillation is employed for compounds that have high boiling points or are sensitive to decomposition at atmospheric pressure.

Sublimation is a purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is particularly effective for removing non-volatile impurities and has been used for the purification of fluoronaphthalenes. nbuv.gov.ua

Zone melting is a highly effective technique for obtaining ultra-pure crystalline solids. In this method, a narrow molten zone is passed through a solid charge, causing impurities to be swept along with the molten region, leaving behind a purified solid. This technique has been successfully applied to the purification of fluoronaphthalene. nbuv.gov.ua

| Technique | Principle | Application for Fluoronaphthalenes | Reference |

| Crystallization | Differential solubility | Purification of solid intermediates and final product | - |

| Column Chromatography | Differential adsorption | Separation of reaction mixtures | rsc.org |

| HPLC | Differential partitioning | Analysis and purification of final product and impurities | researchgate.net |

| Steam Distillation | Volatility in steam | Removal of non-volatile impurities | orgsyn.org |

| Sublimation | Solid to gas phase transition | Purification of solid fluoronaphthalenes | nbuv.gov.ua |

| Zone Melting | Segregation of impurities in a molten zone | Obtaining high-purity crystalline fluoronaphthalenes | nbuv.gov.ua |

Advanced Spectroscopic and Spectrometric Characterization of 1 Fluoro 6 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Fluoro-6-methoxynaphthalene. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as the specific environment of the fluorine atom, can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the protons. The spectrum is expected to show signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring system and the three protons of the methoxy (B1213986) group.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine and methoxy substituents. The fluorine atom at the C-1 position acts as a weak ortho, para-director and exerts a deshielding effect on the ortho proton (H-2) and a shielding effect on the para proton (H-4). The methoxy group at the C-6 position is a strong electron-donating group, causing significant shielding (an upfield shift) of its ortho (H-5, H-7) and para (H-8) protons. The methoxy protons themselves are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The aromatic region will display a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons (ortho-coupling, ³JHH ≈ 7-9 Hz) and across the bay region (meta-coupling, ⁴JHH ≈ 1-3 Hz). Furthermore, coupling between the fluorine nucleus and the protons (JHF) will introduce additional splitting, particularly for the nearby protons H-2 (³JHF) and H-8 (⁴JHF).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.2 - 7.4 | dd | ³JHH, ³JHF |

| H-3 | 7.4 - 7.6 | t | ³JHH |

| H-4 | 7.9 - 8.1 | d | ³JHH |

| H-5 | 7.1 - 7.3 | d | ³JHH |

| H-7 | 7.1 - 7.3 | dd | ³JHH, ⁴JHH |

| H-8 | 7.7 - 7.9 | d | ³JHH |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, eleven distinct signals are expected: ten for the naphthalene ring carbons and one for the methoxy carbon. The carbon directly attached to the fluorine atom (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. The carbons ortho (C-2, C-9) and meta (C-3, C-8) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

The methoxy group causes a significant downfield shift for the carbon it is attached to (C-6) due to its electronegativity, while also influencing the chemical shifts of other carbons in the ring through resonance effects. The methoxy carbon itself will appear as a singlet around 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF) |

|---|---|---|

| C-1 | 158 - 162 (d) | ¹JCF ≈ 250 Hz |

| C-2 | 115 - 120 (d) | ²JCF ≈ 20-25 Hz |

| C-3 | 125 - 130 (d) | ³JCF ≈ 5-10 Hz |

| C-4 | 128 - 132 | - |

| C-5 | 105 - 110 | - |

| C-6 | 155 - 160 | - |

| C-7 | 118 - 122 | - |

| C-8 | 129 - 133 (d) | ³JCF ≈ 5-10 Hz |

| C-9 | 124 - 128 (d) | ²JCF ≈ 15-20 Hz |

| C-10 | 135 - 140 | - |

Note: These are predicted values. The multiplicity (d) refers to splitting due to C-F coupling.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Aryl fluorides typically resonate in a chemical shift range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.edu The precise chemical shift is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating methoxy group in the para position relative to the second ring will have a minor shielding effect on the fluorine nucleus. The signal will likely appear as a multiplet due to couplings to nearby protons, primarily H-2 and H-8.

To definitively assign all proton and carbon signals, 2D NMR experiments are employed. tandfonline.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbons. This would allow for the tracing of the connectivity of the protons within each aromatic ring of the naphthalene system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com Each cross-peak links a specific proton signal to the signal of the carbon it is bonded to, providing an unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methoxy protons and the C-6 carbon, confirming the position of the methoxy group. It would also show correlations from aromatic protons to the carbons of the adjacent ring, confirming the naphthalene framework.

While the naphthalene ring system is rigid, the methoxy group can rotate around the C-O bond. Variable Temperature (VT) NMR can be used to study the dynamics of this rotation. scielo.br At room temperature, the rotation is typically fast on the NMR timescale, resulting in a sharp singlet for the methoxy protons. At very low temperatures, this rotation could slow down, potentially leading to broadening or splitting of the methoxy signal if a preferred conformation becomes significantly populated. scielo.br This allows for the determination of the rotational energy barrier.

Analysis of coupling constants, particularly hetero-nuclear couplings like JHF, can also provide conformational insights. The magnitude of three-bond (³JHF) and four-bond (⁴JHF) couplings can sometimes be related to the dihedral angles between the coupled nuclei, offering clues about the spatial arrangement of atoms.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

The spectrum of this compound is expected to be rich and complex, with characteristic bands for the aromatic system, the C-F bond, and the methoxy group. Based on studies of related molecules like 1-methoxynaphthalene and 2-bromo-6-methoxynaphthalene (B28277), a detailed assignment of the vibrational modes can be predicted. nih.govnih.gov

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Methyl C-H Stretching: The asymmetric and symmetric stretching vibrations of the methoxy group protons are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Aromatic C=C Stretching: The characteristic stretching vibrations of the naphthalene ring system appear as a series of sharp bands in the 1650-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ether is expected to produce a strong band in the 1270-1230 cm⁻¹ region (asymmetric stretch) and another band near 1050-1010 cm⁻¹ (symmetric stretch).

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ region. This band is often one of the most intense in the IR spectrum of fluoroaromatic compounds.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene rings will give rise to characteristic out-of-plane C-H bending (wagging) bands in the 900-675 cm⁻¹ fingerprint region.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching | IR, Raman |

| 2950 - 2840 | -CH₃ Stretching | IR, Raman |

| 1620 - 1580 | Aromatic C=C Stretching | IR, Raman |

| 1510 - 1450 | Aromatic C=C Stretching | IR, Raman |

| 1270 - 1230 | Asymmetric C-O-C Stretching | IR |

| 1250 - 1100 | C-F Stretching | IR |

| 1150 - 1000 | In-plane C-H Bending | IR, Raman |

Note: These assignments are based on data from analogous compounds and general spectroscopic correlations.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methoxynaphthalene |

| 2-bromo-6-methoxynaphthalene |

| Tetramethylsilane |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. An FTIR spectrum is generated by measuring the absorption of infrared radiation by the sample, which induces vibrations in the molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum is expected to be dominated by vibrations associated with the naphthalene core, the methoxy group (-OCH₃), and the carbon-fluorine bond (C-F). Based on studies of related compounds like 1-methoxynaphthalene, specific vibrational assignments can be predicted. The C-H stretching vibrations of the aromatic naphthalene ring typically appear in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the methyl group in the methoxy substituent are expected around 2940 cm⁻¹ and 2865 cm⁻¹, respectively.

The C-C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1650-1400 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is anticipated in the 1250-1020 cm⁻¹ range, which is a characteristic region for aromatic fluorine compounds. The C-O stretching vibration of the methoxy group is also expected to be prominent. Furthermore, C-H in-plane and out-of-plane bending vibrations will contribute to the spectrum in the 1300-1000 cm⁻¹ and 900-667 cm⁻¹ regions, respectively.

Table 1: Predicted FTIR Vibrational Frequencies for this compound Data inferred from analysis of similar naphthalene derivatives.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| ~3050 | Aromatic C-H | Stretching |

| ~2940 | Asymmetric CH₃ | Stretching |

| ~2865 | Symmetric CH₃ | Stretching |

| ~1620 | Aromatic C=C | Stretching |

| ~1590 | Aromatic C=C | Stretching |

| ~1260 | Aryl C-O | Stretching |

| ~1150 | C-F | Stretching |

| ~830 | C-H out-of-plane | Bending |

Raman Spectroscopy and Normal Coordinate Analysis (NCA)

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For centrosymmetric or near-centrosymmetric molecules, Raman and IR spectroscopy often provide complementary information due to different selection rules.

The Raman spectrum of this compound would also be characterized by the vibrations of the substituted naphthalene ring. The sixty normal modes of vibration for a similar compound, 1-methoxynaphthalene, are distributed as Γvib = 41A′ (in-plane) + 19A″ (out-of-plane), with all vibrations being active in both Raman and IR. A similar distribution is expected for this compound. The most intense bands in the Raman spectrum are often associated with the symmetric vibrations of the aromatic ring and the C-C bond stretching.

Normal Coordinate Analysis (NCA) is a computational method used to assign the observed vibrational bands in IR and Raman spectra to specific molecular motions. By constructing a theoretical model of the molecule and calculating its vibrational frequencies (often using Density Functional Theory, DFT), a detailed interpretation of the experimental spectra can be achieved. This analysis allows for a precise assignment of fundamental modes and provides insights into the force constants of the chemical bonds.

Table 2: Predicted Raman Shifts for this compound Data inferred from analysis of similar naphthalene derivatives.

| Raman Shift (cm⁻¹) | Assignment | Type of Vibration |

| ~3060 | Aromatic C-H | Stretching |

| ~1625 | Aromatic Ring | Stretching |

| ~1380 | Aromatic Ring | Breathing |

| ~1250 | Aryl C-O | Stretching |

| ~1155 | C-F | Stretching |

| ~760 | Ring Deformation | Bending |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are key techniques for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from the ground state to higher energy excited states, while fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state.

Electronic Absorption Properties and Chromophore Analysis

The primary chromophore in this compound is the naphthalene ring system. The introduction of substituents like the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro group (-F) can influence the electronic properties and shift the absorption maxima to different wavelengths (bathochromic or hypsochromic shifts).

The UV-Vis absorption spectrum of naphthalene derivatives typically shows several bands corresponding to π→π* transitions. The introduction of a methoxy group is known to cause a bathochromic (red) shift in the absorption maxima. The spectrum is expected to display characteristic absorption bands, similar to other substituted naphthalenes, likely in the range of 250-350 nm. Analyzing the position and intensity of these absorption bands provides insight into the electronic structure of the molecule.

Table 3: Expected UV-Vis Absorption Maxima for this compound Values are estimations based on typical naphthalene derivatives.

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~280 | ~5,000 | π→π |

| ~320 | ~2,500 | π→π |

Fluorescence Emission Characteristics and Quantum Yield Studies

Naphthalene and its derivatives are well-known for their fluorescent properties. Upon excitation with UV light, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. This difference between the absorption and emission maxima is known as the Stokes shift.

A critical parameter for characterizing a fluorophore is its fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. This value quantifies the efficiency of the fluorescence process. The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. The quantum yield is influenced by the molecular structure and its environment, including factors like solvent and temperature, which affect the competition between radiative (fluorescence) and non-radiative decay pathways. Molecules with high quantum yields are efficient emitters.

Solvent Effects on Spectroscopic Signatures

The polarity of the solvent can significantly influence both the absorption and fluorescence spectra of a molecule, a phenomenon known as solvatochromism. In polar solvents, the excited state of a molecule may be stabilized differently than its ground state, leading to shifts in the energy of electronic transitions.

For a molecule like this compound, which possesses both an electron-donating (methoxy) and an electron-withdrawing (fluoro) group, the dipole moment may change upon electronic excitation. This change typically leads to a bathochromic (red) shift in the fluorescence emission spectrum as the polarity of the solvent increases. This is because a more polar solvent can better stabilize the more polar excited state, lowering its energy and thus the energy of the emitted photon. Studying these solvent-induced shifts can provide valuable information about the electronic properties of the molecule's ground and excited states.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of a unique molecular formula. For this compound (C₁₁H₉FO), HRMS would confirm the molecular weight and elemental composition by providing a highly accurate mass measurement of its molecular ion.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺ and analyzing the masses of the resulting fragment ions, the structure of the molecule can be elucidated and confirmed.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to the formation of a [M+H - 15]⁺ ion.

Loss of formaldehyde (CH₂O): Cleavage of the methoxy group can result in the loss of a neutral formaldehyde molecule, producing a [M+H - 30]⁺ ion.

Loss of carbon monoxide (CO): Fragmentation of the naphthalene ring system or the ether linkage can lead to the loss of CO, yielding a [M+H - 28]⁺ ion.

Analyzing these fragmentation patterns provides a detailed structural confirmation of the compound.

Table 4: Predicted HRMS Data and Major Fragments for this compound (C₁₁H₉FO)

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₀FO⁺ | 177.0710 |

| [M+H - CH₃]⁺ | C₁₀H₇FO⁺ | 162.0479 |

| [M+H - CO]⁺ | C₁₀H₁₀F⁺ | 149.0761 |

| [M+H - CH₂O]⁺ | C₁₀H₈F⁺ | 147.0604 |

Theoretical and Computational Investigations of 1 Fluoro 6 Methoxynaphthalene

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, it is possible to calculate various molecular properties of 1-Fluoro-6-methoxynaphthalene.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms.

A hypothetical data table for the optimized geometric parameters of this compound, which would be generated from these calculations, is presented below. Please note that the values in this table are illustrative and not based on actual published research.

Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-F | Value in Å |

| C6-O | Value in Å | |

| O-CH₃ | Value in Å | |

| C-C (aromatic) | Range of values in Å | |

| C-H (aromatic) | Range of values in Å | |

| C-H (methyl) | Range of values in Å | |

| Bond Angle | F-C1-C2 | Value in degrees |

| C5-C6-O | Value in degrees | |

| C6-O-CH₃ | Value in degrees | |

| Dihedral Angle | F-C1-C9-C8 | Value in degrees |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

A simulated IR and Raman spectrum for this compound could be generated from these calculations, and the predicted vibrational frequencies would be tabulated, as shown in the hypothetical table below.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν(C-F) | Value | Value | Value | C-F stretch |

| ν(C-O) | Value | Value | Value | C-O stretch |

| ν(C-H) aromatic | Range of values | Values | Values | Aromatic C-H stretch |

| ν(C-H) methyl | Range of values | Values | Values | Methyl C-H stretch |

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide deep insights into the distribution of electrons and the nature of chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Hypothetical HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density, which is a measure of the stability arising from electron delocalization (hyperconjugation). For this compound, NBO analysis would reveal the nature of the C-F and C-O bonds, the lone pairs on the fluorine and oxygen atoms, and the delocalized π-system of the naphthalene (B1677914) ring.

Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(F) | σ*(C1-C2) | Value |

| LP(O) | σ*(C6-C5) | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. mdpi.comnih.gov This approach allows for the prediction of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.commdpi.com For this compound, TD-DFT calculations can elucidate how the electronic structure, influenced by the fluorine and methoxy (B1213986) substituents on the naphthalene core, dictates its light-absorbing properties.

The process begins with the optimization of the molecule's ground-state geometry using DFT. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the energy difference between the ground and excited states without a change in molecular geometry, and the oscillator strengths (f), which indicate the probability of a given electronic transition. mdpi.comnih.gov The theoretical UV-Vis spectrum is then simulated by plotting these transitions, often broadened by a Gaussian function to mimic experimental spectra. mdpi.com

Key electronic transitions are typically characterized by the molecular orbitals involved. For aromatic systems like this compound, the most significant transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of these orbitals reveals the nature of the electronic transition, such as π → π* transitions common in conjugated systems. A study on the similar compound 2-bromo-6-methoxynaphthalene (B28277) showed that its primary electronic transitions were assigned to HOMO→LUMO and HOMO-1→LUMO transitions. nih.gov A similar pattern would be expected for this compound.

The predicted absorption maxima (λmax) can then be compared with experimental data, if available, to validate the computational methodology. Discrepancies between theoretical and experimental values can arise from factors such as solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

Below is a hypothetical data table illustrating the kind of results a TD-DFT calculation might yield for this compound, based on typical findings for substituted naphthalenes. nih.govresearchgate.net

Table 1: Predicted Electronic Transitions for this compound using TD-DFT

| Excitation State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 325.4 | 3.81 | 0.075 | HOMO -> LUMO (92%) |

| S2 | 299.1 | 4.15 | 0.021 | HOMO-1 -> LUMO (55%), HOMO -> LUMO+1 (38%) |

| S3 | 278.6 | 4.45 | 0.150 | HOMO -> LUMO+1 (51%), HOMO-1 -> LUMO (42%) |

Note: This data is illustrative and represents typical values for similar aromatic compounds.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and signal processing. researchgate.net Computational chemistry, particularly DFT, provides a means to predict the NLO properties of molecules like this compound, guiding the design of new materials. analis.com.my The NLO response of a molecule is determined by how its electron cloud responds to a strong external electric field, such as that from a high-intensity laser.

The key parameters that quantify the NLO response at the molecular level are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. DFT calculations can be employed to compute these properties. researchgate.netanalis.com.my A large hyperpolarizability value is indicative of a significant NLO response.

For a molecule to exhibit a non-zero first hyperpolarizability (β), it must lack a center of inversion. The structure of this compound, with its asymmetrically placed fluoro and methoxy groups, fulfills this requirement. These substituents create a push-pull system, where the methoxy group acts as an electron donor and the fluoro group as a mild electron withdrawer, enhancing the molecular dipole moment and potentially leading to a larger β value. The delocalized π-electron system of the naphthalene core facilitates charge transfer between these groups, which is a key factor for enhancing NLO properties. analis.com.my

The calculation of NLO properties involves determining the energy of the molecule in the presence of an applied electric field. The polarizability and hyperpolarizability values are then extracted from the derivatives of the energy with respect to the field strength. The following table presents hypothetical NLO parameters for this compound, illustrating the expected output from such a DFT calculation.

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_total | 2.5 D |

| Polarizability (α) | α_iso | 150 |

| α_aniso | 95 |

Note: This data is illustrative and based on general expectations for similar organic molecules.

Conformational Landscape Exploration and Potential Energy Surface (PES) Scans

Understanding the conformational flexibility of a molecule is crucial for comprehending its structure-property relationships. For this compound, the primary source of conformational freedom is the rotation around the C(6)-O bond of the methoxy group. A Potential Energy Surface (PES) scan is a computational technique used to explore this flexibility. uni-muenchen.deq-chem.comq-chem.com

A PES scan involves systematically changing a specific geometric parameter, in this case, the C(aromatic)-C(6)-O-C(methyl) dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.com This process generates a plot of energy versus the chosen coordinate, revealing the locations of energy minima (stable conformers) and energy maxima (transition states for rotation). uni-muenchen.de

For the methoxy group in this compound, one would expect to find two primary planar conformers:

A syn conformer, where the methyl group is oriented towards the C(5)-H bond of the naphthalene ring.

An anti conformer, where the methyl group is oriented towards the C(7)-H bond.

The PES scan would reveal the relative energies of these conformers and the energy barrier for rotation between them. The global minimum conformation is the most stable and, therefore, the most populated arrangement at thermal equilibrium. researchgate.net The shape of the PES is determined by a balance of steric hindrance and electronic effects, such as hyperconjugation. The results of such a scan are critical for ensuring that subsequent property calculations (like TD-DFT or NLO) are performed on the most stable molecular structure.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | C-C-O-C Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| syn (Planar) | 0° | 0.8 |

| anti (Planar) | 180° | 0.0 (Global Minimum) |

Note: This data is illustrative, representing typical energy differences and rotational barriers for methoxy groups on aromatic rings.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reactivity and Reaction Mechanisms of 1 Fluoro 6 Methoxynaphthalene

Nucleophilic Substitution Reactions of the Fluoro Group

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides. This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate.

The feasibility and rate of nucleophilic substitution of the fluoro group in 1-fluoro-6-methoxynaphthalene are determined by the electronic effects of both the fluorine atom and the methoxy (B1213986) group.

Fluoro Group (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the naphthalene (B1677914) ring, making it more susceptible to attack by nucleophiles. Furthermore, in the context of SNAr reactions, the fluoride (B91410) ion is an excellent leaving group because the carbon-fluorine bond is strong, which helps to drive the elimination step of the reaction mechanism. Fluorine substituents have been shown to increase the rate of nucleophilic aromatic substitution. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group, conversely, is an electron-donating group through resonance (+R), where one of the oxygen's lone pairs delocalizes into the aromatic system. This effect increases the electron density of the ring, thereby deactivating it towards nucleophilic attack.

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process. drugfuture.comresearchgate.net

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluoro group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. drugfuture.comresearchgate.net The aromaticity of the ring is temporarily disrupted in this step.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion (the leaving group).

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. Electron-withdrawing groups, particularly at positions ortho and para to the site of attack, can delocalize the negative charge, thus stabilizing the intermediate and accelerating the reaction. researchgate.net While the methoxy group on the second ring in this compound does not directly participate in this resonance stabilization, the inductive effect of the fluoro group itself helps to stabilize the anionic intermediate. Recent studies on similar systems have also suggested that some SNAr reactions may proceed through a concerted or a borderline mechanism, rather than a distinct two-step process, depending on the specific reactants and conditions. rsc.org

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of this reaction on this compound is controlled by the directing effects of the existing fluoro and methoxy substituents.

Methoxy Group (-OCH₃): This is a strongly activating group. acs.org The oxygen atom donates electron density to the ring via resonance (+R), which is stronger than its electron-withdrawing inductive effect (-I). This net donation of electron density makes the naphthalene ring more nucleophilic and thus more reactive towards electrophiles than an unsubstituted naphthalene. It directs incoming electrophiles primarily to the ortho (position 5 and 7) and para (position 2, which is already substituted) positions relative to itself.

Fluoro Group (-F): This is a deactivating group. researchgate.net Although it has lone pairs that can be donated through resonance (+R), its strong inductive electron-withdrawing effect (-I) is dominant. This net withdrawal of electron density makes the ring less nucleophilic and less reactive than benzene. Despite being deactivating, the resonance effect, which directs electron density to the ortho (position 2) and para (position 4) positions, controls the regioselectivity, making it an ortho-, para-director. researchgate.net

When two substituents are present on a naphthalene ring, the position of electrophilic attack is determined by the combination of their directing effects. The more powerful activating group generally dictates the outcome. In this compound, the strongly activating methoxy group has a dominant influence over the deactivating fluoro group.

The methoxy group at C6 strongly activates the ortho positions C5 and C7. The fluoro group at C1 directs to the ortho position C2 (already substituted) and the para position C4. Considering the inherent higher reactivity of the α-positions (1, 4, 5, 8) of the naphthalene ring compared to the β-positions (2, 3, 6, 7) for electrophilic attack, the most likely sites for substitution are C4 and C5.

| Substituent | Position | Effect on Reactivity | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -F | C1 | Deactivating (-I > +R) | ortho, para | C2, C4 |

| -OCH₃ | C6 | Activating (+R > -I) | ortho, para | C5, C7 |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond is the strongest carbon-halogen bond, which makes aryl fluorides generally less reactive than other aryl halides in traditional transition metal-catalyzed cross-coupling reactions. However, significant advancements in catalyst design have enabled the use of aryl fluorides as coupling partners.

This compound can potentially participate in several types of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Research has demonstrated that the C-F bond in 1-fluoronaphthalene (B124137) can be activated for cross-coupling. For example, early transition metals like titanium and tantalum have been shown to catalyze the cross-coupling of 1-fluoronaphthalene with Grignard reagents. wikipedia.orgcdnsciencepub.com

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. While challenging, nickel-catalyzed protocols have been developed for the cross-coupling of aryl fluorides with aryl boronic esters. acs.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org Specialized ligand systems have been developed to facilitate the amination of less reactive aryl chlorides and even aryl fluorides, particularly those activated by electron-deficient groups. cdnsciencepub.com

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. While aryl bromides and iodides are more common substrates, certain catalytic systems can promote the reaction with aryl fluorides. The synthesis of Naproxen, a related compound, can involve a Heck reaction using 2-bromo-6-methoxynaphthalene (B28277).

Suzuki, Heck, Sonogashira Coupling with Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. The Suzuki, Heck, and Sonogashira reactions are prominent examples, each utilizing an organopalladium catalytic cycle to couple various organic fragments. While these reactions traditionally employ aryl or vinyl halides (Cl, Br, I) or triflates as electrophilic partners, the use of aryl fluorides like this compound is challenging due to the high bond dissociation energy of the C–F bond.

General Principles:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organic halide or triflate.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnrochemistry.com

The reactivity order for the halide in these coupling reactions is generally I > Br > OTf > Cl >> F. nrochemistry.com The C–F bond is typically the strongest carbon-halogen bond, making its oxidative addition to a low-valent palladium center—the first and often rate-limiting step in the catalytic cycle—energetically demanding.

However, recent advancements in catalysis have led to the development of systems capable of activating even the inert C–F bond. Specialized ligands and reaction conditions, such as the use of strong bases like lithium hexamethyldisilazide (LiHMDS), have enabled the Sonogashira coupling of unactivated aryl fluorides. acs.orgacs.org This suggests that under specific, highly optimized conditions, this compound could potentially participate as an electrophile in these cross-coupling reactions.

More commonly, derivatives of this compound are synthesized to facilitate these reactions. For instance, introducing a bromo or iodo group onto the naphthalene ring would provide a much more reactive site for standard Suzuki, Heck, or Sonogashira conditions, leaving the fluoro and methoxy groups intact. A notable industrial example that highlights a similar substrate is the synthesis of Naproxen, which involves the Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene. cdnsciencepub.com

Role of this compound as a Coupling Partner or Ligand Precursor

As a coupling partner , this compound's utility is limited by the strength of its C–F bond, as discussed previously. Direct coupling at the fluorine-substituted position would require harsh reaction conditions and specialized catalysts designed for C–F activation. acs.orgnih.gov Therefore, it is more practical to use a derivative, such as a brominated or triflated version of the molecule, to serve as the electrophilic coupling partner.

As a ligand precursor , the this compound scaffold offers more versatile possibilities. The naphthalene backbone is a common structural motif in advanced phosphine (B1218219) ligands (e.g., BINAP) used in asymmetric catalysis. The existing fluoro and methoxy substituents can influence the electronic properties and steric bulk of a potential ligand. Through further functionalization, such as lithiation followed by reaction with a chlorophosphine, the this compound core could be converted into a custom phosphine ligand. The electronic nature of the fluoro (electron-withdrawing) and methoxy (electron-donating) groups could fine-tune the catalytic activity of the metal center to which the resulting ligand is coordinated.

Reactions Involving the Methoxy Substituent

The methoxy group (–OCH₃) on the naphthalene ring is an aryl methyl ether, which can be cleaved to yield a hydroxyl group (–OH). This transformation is a common step in natural product synthesis and medicinal chemistry to unmask a phenol. A standard and highly effective reagent for this purpose is boron tribromide (BBr₃). nih.govnih.gov

The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron atom of BBr₃. pearson.com This coordination makes the methyl group highly electrophilic. A bromide ion then attacks the methyl carbon in an Sₙ2-like fashion, cleaving the C–O bond to form methyl bromide and a dibromoborinate intermediate. nih.govgvsu.edu Subsequent aqueous workup hydrolyzes this intermediate to afford the final product, 1-fluoro-6-hydroxynaphthalene (also known as 4-fluoronaphth-2-ol).

Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr), though these often require harsh conditions.

In electrophilic aromatic substitution (EAS), substituents on an aromatic ring determine the reaction's regioselectivity and rate. wikipedia.org The methoxy group is a powerful activating group and an ortho-, para-director . libretexts.orgslideshare.netmasterorganicchemistry.com This is due to its strong electron-donating resonance effect (+M effect), where a lone pair of electrons from the oxygen atom is delocalized into the naphthalene ring system. chemistrysteps.comorganicchemistrytutor.com

This donation of electron density significantly enriches the positions ortho and para to the methoxy group, making them more nucleophilic and thus more susceptible to attack by an incoming electrophile. organicchemistrytutor.comyoutube.com For the 6-methoxy position on the naphthalene ring, the ortho positions are C5 and C7, and the para position is C1.

Conversely, the fluorine atom at the C1 position is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). pbworks.commasterorganicchemistry.com However, like other halogens, it is also an ortho-, para-director because of a competing, albeit weaker, electron-donating resonance effect (+M effect). pbworks.combyjus.com

When both an activating and a deactivating group are present, the directing effect is typically controlled by the more powerful activating group. chemistrysteps.com Therefore, in an electrophilic aromatic substitution reaction on this compound, the methoxy group would be the dominant directing group, favoring substitution at the C5 position (ortho to the methoxy group and meta to the fluoro group), as it is the most activated and sterically accessible position.

Exploration of Novel Reaction Pathways and Transformations

While this compound primarily undergoes reactions typical of substituted naphthalenes, its unique substitution pattern can be exploited in specific synthetic strategies. For instance, the functionalization of naphthalene derivatives through directing group-assisted C–H activation is a modern area of research. researchgate.net The methoxy group itself can act as a directing group in certain metal-catalyzed C-H functionalization reactions, potentially allowing for the introduction of new substituents at the C5 or C7 positions.

Furthermore, methoxynaphthalenes serve as versatile starting materials in multi-step syntheses. For example, 2-methoxynaphthalene (B124790) can undergo a cascade Friedel-Crafts/Michael annulation reaction as a key step in the synthesis of phenalenone derivatives, which are important structural motifs. researchgate.net Similar complex annulation or cycloaddition strategies could be applied to this compound to build more complex polycyclic systems.

Advanced Mechanistic Studies (e.g., Kinetic Isotope Effects, Computational Reaction Pathway Modeling)

Kinetic Isotope Effects (KIE): The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org It is measured as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to that of its heavier counterpart (k_H). wikipedia.org A primary KIE (k_H/k_D > 1) is observed when a C-H bond is cleaved in the rate-determining step, as the C-D bond is stronger and requires more energy to break. pkusz.edu.cnnih.gov

For a reaction involving this compound, such as an electrophilic aromatic substitution or a metal-catalyzed C-H activation at the C5 position, a KIE study could be designed. By synthesizing the C5-deuterated analogue (1-fluoro-5-deutero-6-methoxynaphthalene) and comparing its reaction rate to the non-deuterated compound, one could determine if the initial C-H bond cleavage is the slowest step of the reaction. The absence of a significant KIE would suggest that the C-H bond is broken in a fast step after the rate-determining step. pkusz.edu.cnresearchgate.net

Computational Reaction Pathway Modeling: Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms that are difficult to probe experimentally. acs.org DFT calculations can be used to model the entire reaction pathway for a transformation involving this compound. chemrevlett.comresearchgate.net

Researchers can compute the geometries and energies of all reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation barriers (the energy difference between the reactant and the transition state), which directly relates to the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. For example, in an electrophilic substitution reaction, DFT could be used to calculate the relative stabilities of the carbocation intermediates (sigma complexes) formed from ortho, meta, and para attack, thereby predicting the observed regioselectivity. researchgate.net Such studies can also rationalize the electronic influence of the fluoro and methoxy substituents on the stability of these intermediates.

Table of Mentioned Chemical Compounds

Applications in Advanced Chemical Synthesis and Materials Science

1-Fluoro-6-methoxynaphthalene as a Key Synthetic Building Block

This compound serves as a versatile intermediate in organic synthesis, providing a foundational structure that can be further elaborated to create a diverse array of more complex molecules. Its utility as a building block stems from the distinct electronic properties conferred by the fluoro and methoxy (B1213986) substituents, which can influence the regioselectivity of subsequent chemical transformations.

Precursor for Complex Organic Molecules

Recent research has highlighted the role of this compound as a key precursor in the synthesis of intricate organic molecules, particularly in the development of novel therapeutic agents. For instance, it has been utilized as a starting material in the multi-step synthesis of antiproliferative benzo[b]azepin-2-ones google.com. The synthesis of this compound itself can be achieved through a sequence of reactions, which underscores its accessibility as a synthetic intermediate google.com.

The compound's utility is further demonstrated in its conversion to functionalized derivatives. For example, it can be transformed into this compound-2-alcohol, a molecule that can serve as a building block for even more complex structures, such as substituted bicyclic aromatic compounds designed as S-nitrosoglutathione reductase (GSNOR) inhibitors google.com.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

While the core structure of this compound is a substituted polycyclic aromatic hydrocarbon, detailed research on its specific application as a building block for the construction of larger, more complex PAHs is not extensively documented in publicly available literature. However, its role as a precursor in the synthesis of benzo[b]azepin-2-ones demonstrates its utility in forming heterocyclic systems google.com. The synthesis involves the chemical modification of the this compound core to introduce the necessary functionalities for the formation of the azepinone ring.

Design and Synthesis of Functionalized Derivatives for Specific Research Purposes

The naphthalene (B1677914) core of this compound can be readily functionalized to create a library of derivatives for various research applications. The presence of the fluoro and methoxy groups can direct the position of further substitutions, allowing for the controlled synthesis of specifically designed molecules.

One such functionalized derivative is this compound-2-carbaldehyde. The introduction of an aldehyde group provides a reactive handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, thereby enabling the synthesis of a diverse set of complex molecules.

Another key derivative is this compound-2-alcohol, which is synthesized from this compound google.com. This alcohol can be further reacted to introduce other functional groups or to be incorporated into larger molecular frameworks. The synthesis of these derivatives highlights the adaptability of the this compound scaffold for creating novel compounds with potentially interesting biological or material properties.

The following table summarizes key synthetic transformations involving this compound and its derivatives as documented in patent literature:

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| Not specified | Not specified | This compound | Intermediate | google.com |

| This compound | 1 M TiCl4 in DCM, dichloromethyl methyl ether | Not specified | Intermediate for benzo[b]azepin-2-ones | google.com |

| Precursor to this compound-2-alcohol | HCl/diox | This compound-2-alcohol | Intermediate for GSNOR inhibitors | google.com |

| This compound | Not specified | This compound-2-carbaldehyde | Chemical intermediate |

Integration into Organic Materials for Electronic and Photonic Applications

Organic Light-Emitting Diodes (OLEDs) and Phosphors

Fluorinated and methoxy-substituted aromatic compounds are often explored in the design of materials for OLEDs. The electronic properties of such molecules can be tuned to achieve desired emission colors and improve device efficiency and stability. While there is no specific mention of this compound in this context, its structural motifs suggest it could be a building block for novel host or emissive materials.

Organic Semiconductors and Transistors

The performance of organic semiconductors is highly dependent on the molecular structure and intermolecular interactions of the organic material. The introduction of fluorine atoms can influence the molecular packing and energy levels of the frontier molecular orbitals, which are critical parameters for charge transport. Although no specific studies on this compound in organic transistors have been found, its potential as a synthon for larger, more complex organic semiconductors remains an area for future investigation.

Photovoltaic Materials and Dye-Sensitized Solar Cells

While direct applications of this compound in commercial photovoltaic devices are not extensively documented, its structural motifs are highly relevant to the design of organic sensitizer dyes for Dye-Sensitized Solar Cells (DSSCs). DSSCs are a promising third-generation photovoltaic technology that relies on a sensitizer dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov

The performance of a DSSC is critically dependent on the properties of the sensitizer dye. Organic dyes used in this context often feature a "donor-π conjugation bridge-acceptor" (D-π-A) architecture. researchgate.net The naphthalene core can serve as a component of the π-conjugated bridge, and the introduction of substituents like fluoro and methoxy groups is a key strategy for tuning the dye's electronic properties.

Key Research Findings:

Tuning Electronic Properties: The presence of an electron-withdrawing group (like fluorine) and an electron-donating group (like methoxy) on an aromatic system can enhance intramolecular charge transfer (ICT), which is beneficial for the dye's performance.

Electron Injection: The high electronegativity of the fluorine atom can improve the electron injection ability from the excited dye into the semiconductor's conduction band, a crucial step in the energy conversion process.

Derivatives of this compound could, therefore, be explored as components in novel D-π-A sensitizers, where the methoxy group acts as part of the donor system and the fluoro group modifies the acceptor end or the π-bridge, thereby optimizing the dye for efficient light harvesting and electron transfer in DSSCs.

Development of Fluorescent Probes for In Vitro and Cell-Based Imaging Systems

Naphthalene derivatives are extensively used as fluorophores for the development of chemical sensors and biological imaging agents due to their unique photophysical properties. nih.gov Their rigid planar structure, large π-electron conjugation, high quantum yield, and excellent photostability make them ideal candidates for constructing fluorescent probes. nih.gov

A fluorescent probe is typically composed of a fluorophore (the signaling unit), a recognition site (the binding unit), and a linker. researchgate.net The naphthalene moiety serves as the core fluorophore. The design principles revolve around modulating the fluorescence output of the naphthalene core upon interaction of the recognition site with a specific analyte.

Common Sensing Mechanisms:

Photoinduced Electron Transfer (PET): In the "off" state, a PET process from a recognition unit to the excited naphthalene fluorophore quenches the fluorescence. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the recognition group, leading to a change in the ICT character of the probe. This can result in a significant shift in the emission wavelength, allowing for ratiometric sensing.

Chelation Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating recognition site can restrict intramolecular rotations or vibrations, reducing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity. tandfonline.com

The hydrophobic nature of the naphthalene core contributes to its excellent sensing and selectivity properties toward various anions and cations. nih.gov Furthermore, introducing substituents like fluoro and methoxy groups can fine-tune the probe's photophysical properties, such as quantum yield and emission wavelength.

The versatility of the naphthalene scaffold has led to the development of probes for a wide array of biologically significant molecules and ions.

Glutathione (GSH): Research has demonstrated that naphthalene dialdehyde derivatives featuring methoxy and fluoro substitutions are effective probes for detecting biothiols, particularly glutathione. nih.govnih.gov

6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) was developed as a two-photon probe capable of detecting GSH in living cells. nih.govnih.govthno.org

6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) was also shown to be an effective probe for GSH in cellular environments. nih.govnih.govthno.org

These probes exhibit high selectivity for GSH, and their fluorescence response allows for the imaging and quantification of this crucial antioxidant in biological systems. nih.govthno.org The detection limits for these probes are in the nanomolar range, highlighting their high sensitivity. researchgate.net

Metal Ions: Naphthalene-based fluorescent probes have been designed for the selective detection of various metal ions. By incorporating specific chelating moieties, these probes can bind to target ions, resulting in a distinct optical response.

| Probe Base | Target Ion(s) | Sensing Mechanism | Detection Limit (LOD) |

| Naphthalene Schiff-base | Zn²⁺ | CHEF | 0.33 µM tandfonline.com |

| Naphthalene Anhydride | Cu²⁺ | Fluorescence Quenching | 1.8 µM nih.gov |

| Naphthalene Schiff-base | Mg²⁺ / Al³⁺ | PET Inhibition | Not Specified nih.gov |

| Naphthalene derivative | Al³⁺ | Turn-on Fluorescence | 1.33 µM journalcra.com |

| Naphthalene derivative | Fe²⁺ | Not Specified | Nanomolar level researchgate.net |

Peroxynitrite (ONOO⁻): Peroxynitrite is a potent biological oxidant involved in numerous pathological processes. nih.gov Naphthalimide-based fluorescent probes have been developed for its sensitive and specific detection. nih.govsemanticscholar.org These probes often operate on a "turn-on" mechanism where the probe reacts specifically with peroxynitrite, triggering a significant increase in fluorescence. nih.govsemanticscholar.org This enables the real-time imaging of peroxynitrite distribution in living cells and organisms. nih.govmdpi.com

A critical requirement for intracellular imaging probes is the ability to cross the cell membrane. mpg.de Small-molecule fluorescent probes, particularly those with good lipophilicity, can often diffuse across cell membranes and label their targets with minimal disruption to cellular functions. researchgate.net